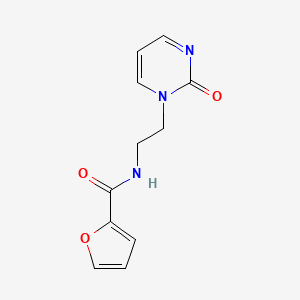

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide

Description

N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide scaffold linked via an ethyl chain to a 2-oxopyrimidinyl moiety.

Properties

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-10(9-3-1-8-17-9)12-5-7-14-6-2-4-13-11(14)16/h1-4,6,8H,5,7H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQQXMVGIDJUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

Attachment of the Ethyl Linker: The pyrimidine derivative can be alkylated using ethyl halides in the presence of a base.

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Amidation Reaction: Finally, the furan derivative can be coupled with the pyrimidine derivative through an amidation reaction using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

Substitution: Both the pyrimidine and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the pyrimidine ring would yield dihydropyrimidines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyrimidine and furan derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. Typically, compounds with pyrimidine and furan rings can interact with enzymes, receptors, or nucleic acids, affecting various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antiviral Analogs

- ML188 (Compound 16-(R)): This SARS-CoV 3CLpro inhibitor shares the furan-2-carboxamide core but incorporates a tert-butylphenyl group and a pyridin-3-yl substituent. Unlike covalent protease inhibitors, ML188 acts non-covalently (IC₅₀ = 1.5 µM) due to its optimized binding to S1′, S1, and S2 pockets. The target compound’s 2-oxopyrimidinyl group may mimic ML188’s pyridinyl interactions but with altered hydrogen-bonding capacity .

- Compound 17: Features an isopropylphenyl group and pyridin-3-yl substitution.

Table 1: Antiviral Analogs Comparison

| Compound | Key Substituents | Target Enzyme | IC₅₀/EC₅₀ | MW (g/mol) |

|---|---|---|---|---|

| ML188 (16-(R)) | tert-Butylphenyl, pyridin-3-yl | SARS-CoV 3CLpro | 1.5 µM | 468.98 |

| Target Compound | 2-Oxopyrimidinyl, ethyl linker | Undetermined | N/A | ~300 (est.) |

| Compound 17 | Isopropylphenyl, pyridin-3-yl | Undetermined | N/A | 420.23 |

Diuretic Analogs

- 5-Nitro-Furan-2-carboxamides () : These derivatives, such as 5-nitro-N-phenylfuran-2-carboxamide (2A), exhibit diuretic activity via urea transport inhibition. The nitro group enhances electron-withdrawing effects, increasing metabolic stability but reducing solubility (melting points: 178–300°C). In contrast, the target compound’s 2-oxopyrimidinyl group may improve solubility due to polar carbonyl groups .

Table 2: Diuretic Analogs Comparison

| Compound | Substituent | Melting Point (°C) | Bioactivity |

|---|---|---|---|

| 2A (5-nitro-N-phenyl) | Phenyl | 178–180 | Urea transport inhibition |

| 2H (5-nitro-N-thiophen-3-yl) | Thiophene-3-yl | 214–215 | Moderate diuretic |

| Target Compound | 2-Oxopyrimidinyl | N/A | Undetermined |

Insecticidal and CNS-Targeting Analogs

- SIPI6398: A benzoisothiazolyl-piperazinyl-furan-2-carboxamide approved for schizophrenia trials. Its bulky substituents enhance CNS penetration (logP ~2.8), whereas the target compound’s smaller pyrimidinone group may limit blood-brain barrier permeability .

- Insect Growth Regulators (): Derivatives like N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) show insecticidal activity (LC₅₀ < 10 µg/mL). The target compound’s pyrimidinone moiety could mimic oxadiazole’s π-stacking interactions but with distinct metabolic stability .

Key Research Findings and Implications

- Antiviral Potential: Structural alignment with ML188 suggests the target compound may inhibit proteases via non-covalent interactions, though pyrimidinone’s reduced aromaticity compared to pyridine may lower affinity .

- Therapeutic Versatility : The furan-carboxamide scaffold’s adaptability is evident in its applications across antiviral, diuretic, and CNS disorders. The target compound’s unique substitution positions it for niche applications requiring balanced polarity and hydrogen-bonding capacity .

Biological Activity

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 248.24 g/mol. The compound features a furan ring and a pyrimidinone moiety, which are known for their diverse biological activities.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Formation of the Furan Core : Starting from a suitable furan derivative.

- Introduction of the Pyrimidinyl Group : Achieved through nucleophilic substitution reactions.

- Amidation : The final step involves forming the carboxamide linkage.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, such as enzymes and receptors. It may modulate enzymatic activity or receptor signaling pathways, which can lead to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. In vitro studies demonstrated that it significantly reduced cell viability in breast cancer cells, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |

Antimicrobial Activity

This compound has also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies reported effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Case Studies

- In Vivo Studies : A study involving animal models indicated that administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer.

- Combination Therapy : Research has explored the efficacy of this compound in combination with existing chemotherapeutics, revealing enhanced anticancer effects compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.